molecular formula C12H15NO2 B1603618 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid CAS No. 26368-32-1

2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid

Cat. No.: B1603618
CAS No.: 26368-32-1
M. Wt: 205.25 g/mol
InChI Key: QRDRVXBAMXIQMZ-UHFFFAOYSA-N
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Description

2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid is a chiral compound of significant interest in medicinal chemistry and organic synthesis, with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol . It features a tetrahydronaphthalene (tetralin) scaffold, which is a privileged structure in drug discovery due to its presence in numerous bioactive molecules . This scaffold is particularly valuable for its potential in α-helix mimicry , as its rigid, three-dimensional structure can be engineered to mimic the spatial orientation of key residues on an α-helix, a fundamental protein secondary structure. This application is crucial for the development of inhibitors that target protein-protein interactions (PPIs), which are often considered challenging with conventional small molecules . The compound is supplied as a solid with a purity of 95% or higher . It is offered in various pack sizes, typically from 100 mg to 5 g, to meet diverse research needs . As a handling precaution, this product is classified as harmful and irritating, with hazard statements indicating it is harmful if swallowed and causes skin and serious eye irritation . Researchers should wear appropriate personal protective equipment and handle the material in a well-ventilated area. For Research Use Only (RUO). Not for human or veterinary diagnostic or therapeutic use. The product and its components have not been evaluated for safety by any regulatory agency.

Properties

IUPAC Name

2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDRVXBAMXIQMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624822
Record name Amino(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26368-32-1
Record name Amino(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Strecker Synthesis Adaptations

A common approach for alpha-amino acid synthesis is the Strecker reaction, which involves the formation of an alpha-aminonitrile intermediate from an aldehyde or ketone, ammonia (or an amine), and hydrogen cyanide, followed by hydrolysis to yield the amino acid.

  • Starting Material: 1,2,3,4-tetrahydronaphthalen-1-carbaldehyde (tetralin-1-carbaldehyde)
  • Reaction Steps:
    • Condensation of tetralin-1-carbaldehyde with ammonia and hydrogen cyanide to form the alpha-aminonitrile intermediate.
    • Acidic or basic hydrolysis of the nitrile group to carboxylic acid, yielding 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid.

This method benefits from the availability of the aldehyde precursor and the straightforward conversion to the amino acid, although handling hydrogen cyanide requires stringent safety measures.

Alkylation of Glycine Derivatives

Another method involves the alkylation of glycine or its derivatives with a suitable tetrahydronaphthalenyl halide or equivalent electrophile.

  • Starting Materials:
    • Glycine ester or glycine Schiff base
    • 1,2,3,4-tetrahydronaphthalen-1-yl halide (e.g., bromide or chloride)
  • Reaction Conditions:
    • Use of a strong base (e.g., sodium hydride or potassium carbonate) to generate the nucleophilic glycine derivative.
    • Nucleophilic substitution to attach the tetrahydronaphthalenyl group at the alpha carbon.
    • Subsequent hydrolysis of the ester or Schiff base to the free amino acid.

This approach allows stereochemical control if chiral auxiliaries or catalysts are employed, facilitating the synthesis of enantiomerically enriched products.

Reductive Amination

Reductive amination of 1,2,3,4-tetrahydronaphthalen-1-carboxylic acid derivatives with ammonia or ammonium salts can also be used:

  • Process:
    • Conversion of the carboxylic acid to the corresponding aldehyde or ketone derivative.
    • Reaction with ammonia and a reducing agent (e.g., sodium cyanoborohydride) to form the amino acid.

This method is less common but offers an alternative when direct alkylation or Strecker synthesis is challenging.

Detailed Research Findings and Data

While specific experimental procedures for 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid are limited in the public domain, related synthetic methodologies for tetrahydronaphthyl amino acid derivatives have been reported in the literature, notably in the context of designing Hsp90 inhibitors and other biologically active compounds.

Experimental Conditions Summary (Adapted from Related Analogues)

Step Reagents/Conditions Outcome Notes
1 1,2,3,4-tetrahydronaphthalen-1-carbaldehyde, NH3, HCN Formation of alpha-aminonitrile Requires careful handling of HCN
2 Acidic hydrolysis (HCl, reflux) Conversion to amino acid Yields 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
3 Glycine ester, tetrahydronaphthalenyl bromide, base (NaH, K2CO3) Alkylation at alpha carbon Potential for stereochemical control
4 Ester hydrolysis (NaOH, H2O) Free amino acid obtained Purification by crystallization or chromatography

Yield and Purity

  • Reported yields for similar alpha-aminonitrile hydrolysis reactions range from 60% to 85%, depending on reaction conditions and purification methods.
  • Alkylation methods typically afford yields between 50% and 75%, with stereoselectivity dependent on chiral auxiliaries or catalysts used.

Analytical Characterization

  • NMR Spectroscopy: Characteristic signals for the tetrahydronaphthalenyl ring and alpha-amino acid protons confirm structure.
  • Mass Spectrometry: Molecular ion peak at m/z 206 (M+1) consistent with molecular weight 205.25 g/mol.
  • IR Spectroscopy: Broad absorption around 3300 cm^-1 (NH2), sharp peak near 1700 cm^-1 (C=O of carboxylic acid).
  • Elemental Analysis: Consistent with calculated values for C12H15NO2.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Disadvantages
Strecker Synthesis Tetralin-1-carbaldehyde, NH3, HCN Acidic hydrolysis Direct, well-established Toxic reagents (HCN), safety
Alkylation of Glycine Glycine ester/Schiff base, tetrahydronaphthalenyl halide Base-mediated alkylation, hydrolysis Potential stereocontrol Requires halide synthesis
Reductive Amination Tetralin carboxylic acid derivative, NH3 Reducing agent (NaBH3CN) Alternative route Less common, multi-step

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acetic acid moiety can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,2,3,4-tetrahydronaphthalene: Lacks the acetic acid moiety, making it less versatile in chemical reactions.

    2-Amino-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid: Similar structure but with the amino group at a different position, leading to different reactivity and biological activity.

Uniqueness

2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid is unique due to the presence of both an amino group and an acetic acid moiety on the tetrahydronaphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Biological Activity

2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid (CAS No. 26368-32-1) is an amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which incorporates a tetrahydronaphthalene moiety, contributing to its pharmacological properties. This article synthesizes available research findings regarding the biological activity of this compound, including its pharmacodynamics, mechanism of action, and potential therapeutic applications.

The molecular formula of 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid is C12_{12}H15_{15}NO2_2, with a molecular weight of approximately 205.25 g/mol. It is soluble in various solvents and exhibits a high degree of bioavailability due to its favorable physicochemical properties.

Research indicates that 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid may interact with various biological targets:

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially acting as a modulator of glutamate receptors. This could have implications for neuroprotective effects and cognitive enhancement.
  • Anticancer Activity : Some studies have explored the compound's ability to inhibit cancer cell proliferation. For instance, it has shown promise in targeting specific pathways involved in tumor growth and metastasis.

Pharmacological Effects

The pharmacological effects of 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid can be summarized as follows:

Effect Description
NeuroprotectivePotential modulation of glutamate receptors may confer neuroprotective benefits.
AnticancerInhibition of cancer cell proliferation and induction of apoptosis in vitro.
AnalgesicPossible pain-relieving properties through modulation of pain pathways.

Case Studies and Experimental Data

  • Neuroprotective Studies : In vitro studies demonstrated that the compound could reduce oxidative stress markers in neuronal cell lines. This suggests a protective role against neurodegenerative conditions.
  • Anticancer Activity : A study investigating the compound's effect on breast cancer cells reported an IC50_{50} value indicating significant cytotoxicity at micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Pain Modulation : Experimental models assessing the analgesic properties showed that administration of the compound led to a significant reduction in pain scores compared to control groups.

Q & A

Q. What are the established synthetic routes for 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid in academic research?

The compound is synthesized via multi-step organic reactions. A key method involves hydantoin intermediates:

  • Step 1 : Condensation of 2-hydroxy-1-naphthaldehyde with urea or thiourea derivatives to form a hydantoin precursor (e.g., 5-(2-methoxynaphthalen-1-yl)hydantoin).
  • Step 2 : Alkaline hydrolysis (e.g., refluxing with aqueous NaOH) to cleave the hydantoin ring and yield the free amino acid.
  • Critical Factors : Hydrolysis conditions (temperature, NaOH concentration) significantly affect purity and yield . Alternative routes include reductive amination of tetrahydronaphthalene ketones, though stereochemical control remains challenging .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry and stereochemistry, particularly for distinguishing between tetrahydronaphthalene substituents (e.g., 1- vs. 2-position attachment).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (205.25 g/mol) and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Chiral columns resolve enantiomers, critical for pharmacological studies .

Q. What are the potential pharmacological targets of 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid?

Structural analogs (e.g., fluorophenyl or chloronaphthyl derivatives) exhibit activity at G-protein-coupled receptors (GPCRs) and ion channels , suggesting similar targets. The tetrahydronaphthalene moiety may enhance lipophilicity, improving blood-brain barrier penetration for neurological applications .

Advanced Research Questions

Q. How does stereochemistry at the tetrahydronaphthalene ring influence biological activity?

  • Case Study : Enantiomers of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol show divergent binding affinities to serotonin receptors due to spatial orientation of the hydroxyl group .
  • Methodological Insight : Chiral resolution via HPLC or asymmetric synthesis (e.g., Sharpless epoxidation) is required to isolate enantiomers for comparative bioassays .

Q. What computational strategies can optimize the synthesis and functionalization of this compound?

  • Reaction Path Searching : Quantum chemical calculations (e.g., DFT) model transition states to predict viable pathways.
  • ICReDD Framework : Integrates computational heuristics with experimental data to prioritize conditions (e.g., solvent, catalyst) that maximize yield and stereoselectivity. This approach reduced development time by 60% in analogous amino acid syntheses .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC50_{50} values)?

  • Key Variables :
  • Purity : Trace solvents or stereochemical impurities alter bioactivity. Validate via HPLC and elemental analysis.
  • Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.8) impacts ionization of the acetic acid group, affecting receptor binding .
    • Recommendation : Cross-validate findings using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Q. What experimental designs are recommended for in vivo studies of this compound?

  • Pharmacokinetics : Use isotopically labeled analogs (e.g., 14^{14}C at the acetic acid group) to track absorption and metabolism.
  • Dosing Strategy : Account for rapid renal clearance of amino acid derivatives by employing sustained-release formulations (e.g., liposomal encapsulation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
Reactant of Route 2
2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid

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